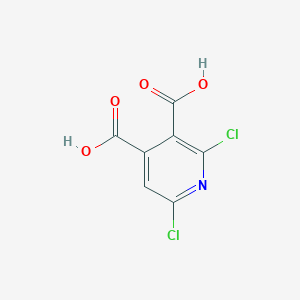
2,6-Dichloropyridine-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloropyridine-3,4-dicarboxylic acid is a chemical compound with the molecular formula C7H3Cl2NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and two carboxylic acid groups at the 3 and 4 positions on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3,4-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst. This process results in the formation of 2,6-dichloropyridine, which can then be further reacted to introduce carboxylic acid groups at the 3 and 4 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactions using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is typically purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The carboxylic acid groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions to replace chlorine atoms.
Oxidizing Agents: Such as potassium permanganate, used to oxidize the carboxylic acid groups.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the carboxylic acid groups.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the reagents used in the reactions.
Applications De Recherche Scientifique
2,6-Dichloropyridine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor to pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloropyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A simpler derivative with only chlorine atoms and no carboxylic acid groups.
2,6-Dichloropyridine-3-carboxylic acid: Contains one carboxylic acid group at the 3 position.
2,6-Dichloropyridine-4-carboxylic acid: Contains one carboxylic acid group at the 4 position.
Uniqueness
2,6-Dichloropyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H3Cl2NO4 |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
2,6-dichloropyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H3Cl2NO4/c8-3-1-2(6(11)12)4(7(13)14)5(9)10-3/h1H,(H,11,12)(H,13,14) |
Clé InChI |
AQJPEVDWVYVNCN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


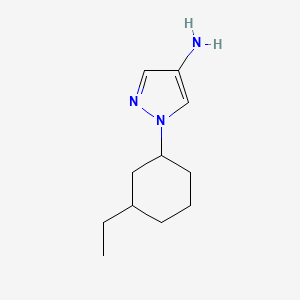
![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
![O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride](/img/structure/B15244085.png)
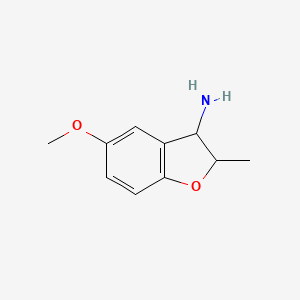



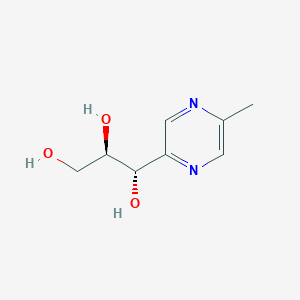


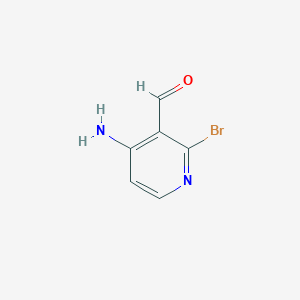


![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
